molecular formula C19H31NO B5083534 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine

Cat. No.: B5083534
M. Wt: 289.5 g/mol
InChI Key: SKVBXBLXXZMFJG-UHFFFAOYSA-N
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Description

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a 2,6-dimethylphenoxy group and a pentyl chain, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,6-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,6-dimethylphenoxy-pentyl bromide: The 2,6-dimethylphenol is reacted with 1,5-dibromopentane in the presence of a base like sodium hydride to form the intermediate 2,6-dimethylphenoxy-pentyl bromide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperidine under nucleophilic substitution conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(2,4-dimethylphenoxy)pentyl]-4-methylpiperidine: Similar structure but with different substitution on the phenoxy group.

    1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole: Contains an imidazole ring instead of a piperidine ring.

Uniqueness

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a phenoxy group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-16-10-13-20(14-11-16)12-5-4-6-15-21-19-17(2)8-7-9-18(19)3/h7-9,16H,4-6,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVBXBLXXZMFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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